molecular formula C24H27NO7 B12470022 2-Methylpropyl 3-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate

2-Methylpropyl 3-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate

Cat. No.: B12470022
M. Wt: 441.5 g/mol
InChI Key: IJLLTYLBWZLJNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-METHYLPROPYL 3-{4-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a butanamido group, which is further connected to a methoxyphenyl moiety. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYLPROPYL 3-{4-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE typically involves multi-step organic reactions. One common approach is the esterification of 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate with 2-methylpropyl alcohol in the presence of a strong acid catalyst. This is followed by the amidation of the resulting ester with 4-oxobutanoyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and amidation processes, utilizing continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-METHYLPROPYL 3-{4-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate.

    Reduction: Formation of 2-methylpropyl 3-(4-hydroxy-3-methoxyphenyl)propanoate.

    Substitution: Formation of various substituted benzoates and amides depending on the nucleophile used.

Scientific Research Applications

2-METHYLPROPYL 3-{4-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-METHYLPROPYL 3-{4-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. The methoxyphenyl moiety may interact with aromatic amino acids in proteins, while the ester and amide groups can form hydrogen bonds with polar residues. These interactions can lead to changes in the conformation and function of the target proteins, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHYLPROPYL 3-{4-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE is unique due to its combination of ester, amide, and methoxyphenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C24H27NO7

Molecular Weight

441.5 g/mol

IUPAC Name

2-methylpropyl 3-[[4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl]amino]benzoate

InChI

InChI=1S/C24H27NO7/c1-16(2)14-32-24(29)18-7-4-8-19(12-18)25-22(27)10-11-23(28)31-15-21(26)17-6-5-9-20(13-17)30-3/h4-9,12-13,16H,10-11,14-15H2,1-3H3,(H,25,27)

InChI Key

IJLLTYLBWZLJNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=CC(=CC=C1)NC(=O)CCC(=O)OCC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.